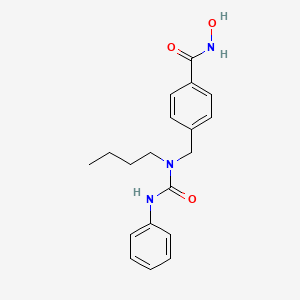
Nexturastat A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nexturastat A is an aryl urea derivative that acts as a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) with an IC50 of 5.02 +/- 0.60 nM . It exhibits immunomodulatory and anticancer chemotherapeutic activities . In melanoma cells, this compound inhibits cell proliferation, upregulates the expression of MHC class I, and induces G1 phase cell cycle arrest without stimulating apoptosis .
Synthesis Analysis
This compound was developed by structural modification of aryl urea HDAC inhibitors . The synthesis of this compound involves the use of N-Boc-O-alkylhydroxylamines, which were synthesized either by O-alkylation of N-Boc-hydroxylamine with 1-bromopropane or by the N-Boc protection of O-benzyl hydroxylamine .Molecular Structure Analysis
The molecular structure of this compound was designed to improve HDAC6 selectivity . The focus of the rational design revolved around structural modifications of this compound by the introduction of an alkoxyurea-based connecting unit .Chemical Reactions Analysis
This compound demonstrates improved HDAC6 selectivity and superior antileukaemia activity . The treatment with this compound reduces the functionality of STAT3 in CRC cells, impacting the expression of immunomodulatory genes involved in the inflammatory and immune responses .Physical And Chemical Properties Analysis
This compound has a molecular formula of C19H23N3O3 and a molecular weight of 341.4 g/mol . It has a computed XLogP3-AA of 2.6, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique
Amélioration de l'immunothérapie
Nexturastat A a été trouvé pour améliorer l'immunothérapie anti-CD47 {svg_1}. Les cellules cancéreuses peuvent surexprimer CD47, un point de contrôle immunitaire inné qui empêche la phagocytose lors de l'interaction avec la protéine régulatrice du signal alpha (SIRPα) exprimée dans les macrophages et autres cellules myéloïdes {svg_2}. This compound, en tant qu'inhibiteur de l'histone désacétylase 6 (HDAC6i), possède des propriétés immunomodulatrices, telles que le contrôle du phénotype des macrophages et des propriétés inflammatoires {svg_3}. Il améliore le phénotype des macrophages M1 antitumoraux tout en diminuant le phénotype M2 protumoral {svg_4}.
Régulation du phénotype des macrophages
This compound joue un rôle dans la régulation du phénotype des macrophages et de la fonction phagocytaire {svg_5}. Il a été observé que l'inhibition de HDAC6 diminuait l'expression de SIRPα, augmentait l'expression d'autres signaux pro-phagocytaires dans les macrophages et diminuait l'expression de CD47 dans les cellules de mélanome de souris et d'humains {svg_6}.
Amélioration de la capacité phagocytaire antitumorale
Le rôle régulateur de this compound sur l'axe CD47/SIRPα se traduit par une capacité phagocytaire antitumorale accrue des macrophages {svg_7}. Cela a été observé dans les macrophages traités avec this compound et anti-CD47 {svg_8}.
Thérapie photothermique (PTT)
This compound a été co-encapsulé avec du vert d'indocyanine (ICG), un agent PTT, au sein de nanoparticules d'acide poly(lactique-co-glycolique) (PLGA) {svg_9}. Cette combinaison de PTT avec une thérapie épigénétique suscite des réponses cytotoxiques et immunomodulatrices favorables qui se traduisent par une meilleure survie chez les souris porteuses de mélanome {svg_10}.
Thérapie épigénétique
This compound fonctionne comme un agent de thérapie épigénétique efficace en inhibant l'expression de la désacétylase pan-histone (HDAC) et l'activité spécifique de HDAC6 dans les cellules de mélanome {svg_11}.
Mécanisme D'action
Target of Action
Nexturastat A is a selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a part of the machinery of the epigenetic apparatus and plays a crucial role in the formation of corepressor complexes involved in chromatin remodeling and gene expression .
Mode of Action
This compound interacts with HDAC6, inhibiting its function. This inhibition leads to an increase in the acetylation of histones, which can alter gene expression . Specifically, this compound has been shown to downregulate the expression of CD47 in mouse and human melanoma cells . CD47 is an innate immune checkpoint that prevents phagocytosis upon interaction with signal regulatory protein alpha (SIRPα) expressed in macrophages and other myeloid cells .
Biochemical Pathways
The inhibition of HDAC6 by this compound affects several biochemical pathways. It enhances the phenotype of antitumoral M1 macrophages while decreasing the protumoral M2 phenotype . Additionally, it diminishes the expression of SIRPα, increases the expression of other pro-phagocytic signals in macrophages , and modulates the expression of a variety of immune-regulatory proteins in the tumor microenvironment, including PD-L1, PD-L2, MHC class I, B7-H4, and TRAIL-R1 .
Pharmacokinetics
It is known that the systemic administration of hdac6 inhibitors, including this compound, can enhance the in vivo antitumor activity of anti-cd47 blockade in melanoma by modulating macrophage and natural killer cells in the tumor microenvironment .
Result of Action
This compound has been shown to have significant effects on cellular processes. It impairs the viability of multiple myeloma cells in a dose- and time-dependent manner . It also provokes a cell cycle arrest at the G1 phase in these cells . Furthermore, it promotes apoptosis of multiple myeloma cells via transcriptional activation of the p21 promoter .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, the systemic administration of HDAC6 inhibitors, including this compound, enhances the in vivo antitumor activity of anti-CD47 blockade in melanoma by modulating macrophage and natural killer cells in the tumor microenvironment .
Safety and Hazards
Orientations Futures
Nexturastat A has shown promising results in preclinical models of HER2+ positive breast cancer . It has also been found to improve in vivo PD-1 immune blockade . These findings provide the rationale for the future advancement of this novel HDAC6 inhibitor as a potential therapeutic anti-myeloma agent .
Analyse Biochimique
Biochemical Properties
Nexturastat A plays a crucial role in biochemical reactions by interacting with HDAC6 . It exhibits inhibitory activity against HDAC6 with an IC50 value of 5 nM . This interaction with HDAC6 leads to the modulation of the expression of a variety of immune-regulatory proteins in the tumor microenvironment, including PD-L1, PD-L2, MHC class I, B7-H4, and TRAIL-R1 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It impairs cell viability in a dose- and time-dependent manner . It also provokes a cell cycle arrest at the G1 phase in multiple myeloma cells . Furthermore, this compound promotes apoptosis of these cells via transcriptional activation of the p21 promoter . It also enhances the phenotype of antitumoral M1 macrophages while decreasing the protumoral M2 phenotype .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with HDAC6, leading to the inhibition of this enzyme . This results in the modulation of the expression of various proteins and changes in gene expression . In particular, the inhibition of HDAC6 by this compound plays a critical role in the immune checkpoint blockade by down-regulating the expression of PD-L1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to increase the level of acetyl α-tubulin levels in a dose-dependent manner . Moreover, this compound effectively inhibits cell growth, with a GI50 value of 14.3 μM .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown that the systemic administration of this compound enhances the in vivo antitumor activity of anti-CD47 blockade in melanoma by modulating macrophage and natural killer cells in the tumor microenvironment .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its interaction with HDAC6 . The inhibition of HDAC6 by this compound leads to changes in the expression of various proteins, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its interaction with HDAC6
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with HDAC6 . HDAC6 is known to have a dominant cytoplasmic localization , suggesting that this compound may also be primarily localized in the cytoplasm
Propriétés
IUPAC Name |
4-[[butyl(phenylcarbamoyl)amino]methyl]-N-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-3-13-22(19(24)20-17-7-5-4-6-8-17)14-15-9-11-16(12-10-15)18(23)21-25/h4-12,25H,2-3,13-14H2,1H3,(H,20,24)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWXMCPARMXZQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1403783-31-2 |
Source


|
| Record name | Nexturastat A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)




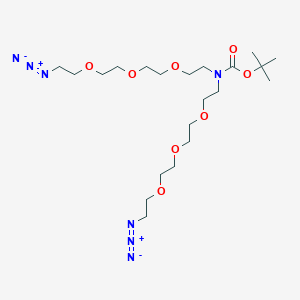


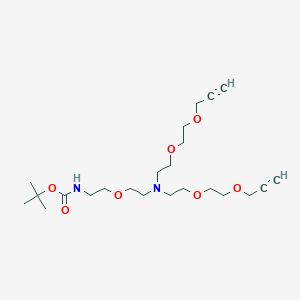
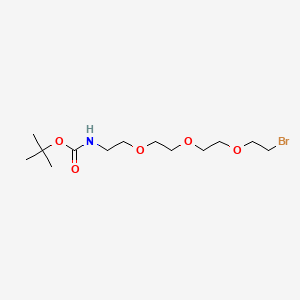
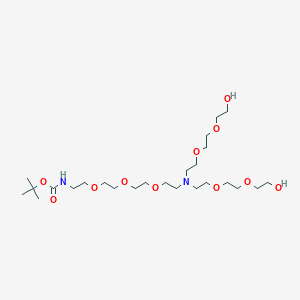


![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)